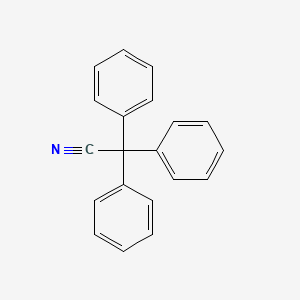

Triphenylacetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2,2,2-triphenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGNTXHZCYIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280247 | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-43-6 | |

| Record name | NSC16078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Triphenylacetonitrile

The journey of triphenylacetonitrile research began with early investigations into the reactivity of highly substituted organic molecules. Initial synthetic approaches often involved the reaction of a triphenylmethyl (trityl) halide with a cyanide source. ethernet.edu.et One of the earliest documented methods involves the reaction of trityl chloride with silver fulminate, which surprisingly yields this compound oxide. rushim.ru Another early method describes the formation of this compound from the reaction of triphenylmethyl chloride and silver cyanide, though it was noted to require prolonged heating, sometimes up to fifty hours. wikimedia.org

Early studies also explored its formation through various reactions, including its identification as a product in the reaction of dimethyloxanilide with an excess of Grignard reagent. archive.org A notable early observation was the ease of the ionic reaction between the triphenylcarbenium ion (Ph3C+) and the cyanide ion (CN-) to form this compound, a reaction that proceeds with the facility of simple inorganic ionic reactions. ethernet.edu.et

The evolution of research on this compound has seen its application in more specialized areas of organic chemistry. For instance, it has been studied in the context of photochemistry. Investigations into the photochemical reactions of various triarylmethane dye leuconitriles, such as malachite green leuconitrile, also included this compound to understand the underlying photochemical pathways, suggesting that ionization occurs from the S1 excited state. acs.orgacs.org More recent research has also identified this compound as a product formed from the cleavage of bis(triphenylmethyl)nitrile imine. researchgate.netacs.org This historical progression highlights the compound's enduring relevance, from fundamental reactivity studies to its involvement in complex photochemical processes.

Significance in Contemporary Organic Synthesis and Mechanistic Studies

In the realm of modern organic synthesis, triphenylacetonitrile and its derivatives continue to be of significant interest. openaccessjournals.combenthamscience.comualberta.caorganic-chemistry.orgscirp.orgorgchemres.orgorganicdivision.org Its bulky trityl group provides a unique steric environment that can influence the stereochemical outcome of reactions. While not always a direct reagent in complex total synthesis, its derivatives and the principles learned from its reactivity inform the design of more sophisticated synthetic strategies. openaccessjournals.comorganicdivision.orgutexas.edu

One of the most prominent contemporary applications of this compound-related species is in catalysis. Triphenylcarbenium ions, often generated from precursors like this compound, have been shown to be highly effective organocatalysts. For example, triphenylcarbenium tetrakis(pentafluorophenyl)borate (B1229283) has been utilized at parts-per-million (ppm) levels for the cyanosilylation of ketones. researchgate.net In this reaction, the triphenylcarbenium ion abstracts a cyanide group from trimethylsilyl (B98337) cyanide (TMS-CN), generating a highly reactive silylium (B1239981) ion-pair that catalyzes the addition of the cyanide to the ketone. researchgate.net The formation of this compound is observed in the 13C NMR spectrum during these mechanistic studies. researchgate.net

Furthermore, the unique electronic properties of molecules containing the triphenylmethyl moiety have led to their investigation as "molecular rotors." nih.govrsc.orgrsc.orgchemrxiv.orgnih.gov These are fluorescent molecules whose emission properties are sensitive to the viscosity of their environment. While this compound itself is not the primary example, the structural motif is central to this class of compounds. This has implications for developing sensors for biological systems, such as measuring the viscosity of cell membranes. nih.govrsc.org The study of related mechanosensitive probes, which report on membrane order and tension, also draws on the fundamental understanding of these types of molecules. nih.govnih.gov

Fundamental Reactivity Profile in Carbon Carbon Bond Formation

Established Synthetic Routes to this compound

This compound, a significant organic compound, can be synthesized through various established methodologies. One common approach involves the reaction of diphenylacetonitrile (B117805) with a phenylating agent. For instance, the phenylation of potassium acetonitrile (B52724) with chlorobenzene (B131634) in liquid ammonia (B1221849) has been reported as a synthetic route. orgsyn.org Another established method is the reaction of diphenylbromomethane with mercuric cyanide. orgsyn.org

A notable synthesis involves the abstraction of a cyanide ion from a pyruvonitrile (B1329346) cyclic acetal (B89532) by triphenylcarbonium tetrafluoroborate (B81430) in acetonitrile. This reaction leads to the formation of an acyloxonium ion and this compound, with the equilibrium being driven to the right by the crystallization of the latter. electronicsandbooks.com Additionally, this compound is a key raw material for the synthesis of other organic compounds, highlighting its importance in organic synthesis. guidechem.com

The reaction between this compound and benzylmagnesium chloride has also been studied. In this reaction, if the mixture is treated with excess carbon dioxide before hydrolysis, no triphenylacetic acid is formed. acs.org This indicates the specific reactivity of the nitrile group in the presence of a Grignard reagent.

The table below summarizes some of the established synthetic routes to this compound.

Table 1: Established Synthetic Routes to this compound

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diphenylacetonitrile | Phenylating agent | This compound | orgsyn.org |

| Diphenylbromomethane | Mercuric cyanide | This compound | orgsyn.org |

| Pyruvonitrile cyclic acetal | Triphenylcarbonium tetrafluoroborate / Acetonitrile | This compound | electronicsandbooks.com |

Asymmetric Synthesis Approaches Incorporating this compound Scaffolds

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is of great importance in medicinal chemistry and materials science. nih.govnih.govpolimi.it While direct asymmetric syntheses leading to chiral this compound analogues are not extensively detailed in the provided context, the principles of asymmetric synthesis can be applied to create complex structures incorporating the this compound scaffold.

Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rushim.ruresearchgate.net For instance, in the context of creating complex molecules, asymmetric [3+2] cycloaddition reactions have been employed to generate densely functionalized pyrrolidines, avoiding the need for late-stage isomer separation. nih.gov This highlights a strategy that could be adapted for the synthesis of chiral molecules containing the this compound moiety.

The general strategies for asymmetric synthesis include:

Use of Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is later removed.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. cas.cn

While specific examples for this compound are not provided, the broader field of asymmetric synthesis offers a toolbox of methods that could be applied to generate chiral derivatives. ethernet.edu.etsolubilityofthings.com

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of a core structure like this compound is a key area of research, often aimed at discovering compounds with new or improved properties. rsc.orgmdpi.comderpharmachemica.comnih.gov

Stereoselective Synthesis of Advanced this compound-based Structures

Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule, which is crucial for biological activity and material properties. nih.govresearchgate.netcas.cnrsc.org The principles of stereoselective synthesis can be applied to construct complex, multi-chiral structures based on the this compound framework.

Key strategies in stereoselective synthesis include:

Diastereoselective Reactions: These reactions favor the formation of one diastereomer over another. The existing stereochemistry in a substrate can often influence the outcome of subsequent reactions. cas.cn

Enantioselective Reactions: These reactions produce an excess of one enantiomer over the other, often through the use of chiral catalysts or reagents. researchgate.net

Prins Cyclization: This reaction has emerged as a powerful technique for the stereoselective synthesis of tetrahydropyran (B127337) rings, which are common motifs in natural products. researchgate.net Such strategies could be envisioned for creating complex heterocyclic systems attached to a this compound core.

The development of stereoselective routes often involves iterative processes, where a sequence of reactions is repeated to build up a complex molecule with precise control over its stereochemistry. polimi.it Computational tools are also increasingly used to help design and predict the outcomes of synthetic routes. sigmaaldrich.com

Generation of this compound Oxide and Related Intermediates

This compound oxide is a reactive intermediate that can be generated and used in various chemical transformations, particularly in 1,3-dipolar cycloaddition reactions. researchgate.net These reactions are valuable for the synthesis of five-membered heterocyclic rings. rushim.ru

One method to generate this compound oxide involves the photolysis of triphenylmethyl-Δ2-isoxazolines. researchgate.net Ultraviolet irradiation of these compounds, which are formed by the 1,3-dipolar addition of this compound oxide to olefins, can lead to the elimination of the triphenylmethyl group and subsequent fragmentation to regenerate the nitrile oxide. researchgate.net

Nitrile imines are another class of related intermediates. acs.org For example, bis(triphenylmethyl)nitrile imine has been synthesized and its photochemistry studied. Irradiation of this compound can lead to the formation of this compound, suggesting a cleavage of the nitrile imine. acs.org

The generation of these reactive intermediates opens up possibilities for synthesizing a variety of complex molecules. The table below provides a summary of the generation and reaction of this compound oxide.

Table 2: Generation and Reaction of this compound Oxide

| Precursor/Reactant | Conditions | Intermediate | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| Triphenylmethyl-Δ2-isoxazolines | UV irradiation | This compound oxide | Fragmentation | Carbonyl compound and nitrile | researchgate.net |

Ionic and Polar Reaction Pathways of this compound

The ionic and polar reactions of this compound are characterized by the involvement of charged intermediates or transition states. These pathways are governed by the principles of nucleophilicity and electrophilicity, as well as the potential for molecular rearrangements.

A nucleophile is an atom or group that donates an electron pair to form a new covalent bond, while an electrophile is an electron-pair acceptor. saskoer.cakhanacademy.org In the context of this compound, the nitrile group (-C≡N) is the primary site for such interactions.

Reactions involving nucleophilic attack on the electrophilic carbon atom of the nitrile group are a common feature of nitrile chemistry. However, the significant steric hindrance imposed by the three phenyl rings in this compound can impede the approach of nucleophiles. Nevertheless, under appropriate conditions, strong nucleophiles can react. The rates of these reactions can often be predicted using linear free-energy relationships that quantify the nucleophilicity of the attacking species and the electrophilicity of the reaction center. beilstein-journals.org

Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons, rendering it potentially nucleophilic. It can attack strong electrophiles. The electrophilicity of various reactants can be quantified and used to predict their reactivity towards nucleophiles like the nitrogen in this compound. beilstein-journals.org Aromatic systems themselves can also act as nucleophiles in electrophilic substitution reactions, where an electrophile attacks the electron-rich aromatic ring. researchgate.net

This compound and its derivatives can undergo several types of rearrangement reactions. One notable example is the thermal rearrangement of this compound oxide to triphenylmethyl isocyanate. acs.orgresearchgate.netresearchgate.netlookchem.com This reaction is a first-order process and is believed to proceed through a concerted, single-step mechanism. acs.org The highly ordered transition state possesses some radical character. acs.org The bulky triphenylmethyl group inhibits the more common dimerization of nitrile oxides, allowing the rearrangement to become the dominant reaction pathway. acs.org

Another documented rearrangement involves the formation of this compound from the cleavage of bis(triphenylmethyl)nitrile imine. acs.org Irradiation of the nitrile imine leads to the formation of a carbodiimide (B86325), and upon further irradiation, this compound is produced. acs.org This is thought to occur via cleavage of the nitrile imine into the nitrile and tritylnitrene. acs.org

| Rearrangement Reaction | Starting Material | Product | Key Features |

| Thermal Rearrangement | This compound Oxide | Triphenylmethyl Isocyanate | First-order, concerted mechanism with a highly ordered, radical-character transition state. acs.org |

| Photochemical Rearrangement | Bis(triphenylmethyl)nitrile Imine | This compound | Occurs via a carbodiimide intermediate and subsequent cleavage. acs.org |

Radical and Single-Electron Transfer Mechanisms

Radical reactions involving this compound are initiated by the formation of reactive species with unpaired electrons. These reactions can be triggered by photochemical or electrochemical methods and often involve fragmentation and propagation steps.

Visible light-mediated radical generation has become a significant area of research in synthetic chemistry. nih.govrsc.org This can be achieved through various mechanisms, including the use of photoredox catalysts or the direct photolysis of suitable precursors. nih.govrsc.org In the context of this compound, photoinduced reactions can lead to the formation of radical intermediates. For instance, the photochemical generation of radicals can be achieved through the homolytic cleavage of bonds upon irradiation. researchgate.net

While direct photoexcitation of this compound might require high-energy UV light, the use of photosensitizers or the generation of radicals that can subsequently react with this compound are viable strategies. nih.govnih.gov For example, chlorine radicals, which can be generated from chlorinated solvents under aerobic conditions, are known to initiate radical reactions. nih.gov These radicals can abstract atoms or add to multiple bonds, initiating a cascade of radical transformations.

Electrochemical methods provide another powerful tool for generating and studying radical intermediates. zju.edu.cnrsc.orgthe-innovation.orgnih.gov By controlling the electrode potential, it is possible to selectively oxidize or reduce substrates to form radical ions. These radical ions can then undergo further reactions. Redox mediators are often employed to facilitate electron transfer between the electrode and the substrate, especially when direct electron transfer is slow. rsc.orgunipd.it

In the case of this compound, electrochemical reduction could, in principle, lead to the formation of a radical anion. This highly reactive species could then participate in subsequent chemical reactions. The specific reaction pathway would depend on the reaction conditions, including the solvent, supporting electrolyte, and the presence of other reactive species.

Once a radical is formed, it can undergo a variety of subsequent reactions, including fragmentation and propagation. libretexts.org Alpha-fragmentation is a common pathway for radical cations, where a bond alpha (adjacent) to the radical center breaks. libretexts.orgwikipedia.orgyoutube.com This process is driven by the formation of a more stable species. For molecules containing heteroatoms, the initial radical is often formed by the loss of a lone pair electron. libretexts.org

In a molecule like this compound, if a radical were to be generated on the nitrile carbon, alpha-fragmentation could potentially occur. However, the stability of the triphenylmethyl radical would likely play a significant role in the fragmentation pathway. Radical propagation steps involve a radical reacting to form a new radical, which can then continue the reaction chain. libretexts.org This is a key feature of many radical processes, including polymerization and halogenation reactions. The fragmentation of radical cations is a fundamental process in mass spectrometry, where it is used to determine the structure of molecules. rutgers.edumiamioh.edu

Photophysical Processes and Excited State Chemistry of this compound Derivatives

The absorption of light by a molecule elevates it to an electronically excited state, altering its properties and reactivity. diva-portal.org For this compound and its derivatives, these changes are significant. The excited state can have a different geometry, dipole moment, and pKa value compared to the ground state. diva-portal.org In essence, the molecule behaves as a different chemical entity upon excitation. diva-portal.org

The photophysical properties of this compound derivatives, such as absorption and fluorescence, are influenced by their molecular structure and the surrounding environment. For instance, derivatives with a donor-acceptor structure can exhibit aggregation-induced emission (AIE). mdpi.com The substitution pattern on the aromatic rings significantly affects conjugation, intramolecular charge distribution, and, consequently, the photophysical properties. mdpi.com A bathochromic (red) shift in absorption and fluorescence emission is observed when the linking position of a pyridyl group in a phenylmethylene pyridineacetonitrile derivative is changed from meta to ortho and para. mdpi.com

The excited state of certain derivatives can be characterized as a twisted intramolecular charge transfer (TICT) state. scirp.orgrsc.org This phenomenon is often observed in molecules with electron donor and acceptor groups that can twist relative to each other in the excited state. scirp.org The formation of the TICT state is highly dependent on solvent polarity, with more polar solvents favoring its population. rsc.org This is evidenced by a large Stokes shift and a low fluorescence quantum yield in polar solvents. rsc.org

The study of photophysical processes also involves understanding the transitions between different electronic states. For many organic molecules, including derivatives of this compound, the lowest excited states are often ππ* states. diva-portal.org The principles of aromaticity and antiaromaticity in the excited state, governed by Baird's rule (4n π-electrons for aromaticity, 4n+2 for antiaromaticity), play a crucial role in determining the photoreactivity and photostability of these compounds. diva-portal.org

The following table summarizes the photophysical data for a series of phenylmethylene pyridineacetonitrile derivatives in tetrahydrofuran (B95107) (THF), illustrating the effect of the pyridine (B92270) ring's substitution position.

| Compound | Absorption λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| o-DBCNPy | 435 | 560 | 0.81 | 7.96 |

| m-DBCNPy | 410 | 545 | - | - |

| p-DBCNPy | 440 | 570 | - | - |

| Data sourced from a study on aggregation-induced emission luminogens. mdpi.com |

Computational Chemistry in Mechanistic Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. These methods allow for the detailed exploration of reaction pathways and the characterization of transient species that are difficult to study experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orgmdpi.com It is particularly valuable for studying the reaction paths of organic reactions. mdpi.comosti.gov DFT calculations can determine the electronic energy of the ground state based on the electron density, providing a balance between computational cost and accuracy. mdpi.com

In the context of this compound reactivity, DFT can be employed to model various transformations. For example, in cycloaddition reactions, DFT calculations can help predict the chemo- and regioselectivity by analyzing the energies of different possible transition states. ijcce.ac.ir The B3LYP hybrid functional is a popular choice for organic molecules as it often yields accurate results. mdpi.comijcce.ac.ir DFT methods are also crucial for understanding electrocatalytic reactions, where they can be used to identify catalytic sites, assess activity, and elucidate reaction mechanisms. rsc.org

The accuracy of DFT calculations can be influenced by the choice of functional and basis set. osti.gov Therefore, it is often necessary to benchmark the results against higher-level methods to ensure the reliability of the predicted reaction mechanisms. osti.gov

The transition state is a critical point on the potential energy surface that separates reactants from products. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods, particularly DFT, are instrumental in locating and characterizing transition states. osti.govijcce.ac.ir

By mapping the potential energy surface, researchers can construct a detailed energy landscape for a given reaction. This landscape reveals the energies of reactants, intermediates, transition states, and products, providing a comprehensive picture of the reaction mechanism. diva-portal.org For multi-step reactions, this can include identifying bifurcating reaction paths and understanding the factors that control product distribution. osti.gov

For instance, in the study of rearrangement reactions, transition state analysis can elucidate the concerted or stepwise nature of the process. In cycloaddition reactions, it helps to explain the observed stereoselectivity and regioselectivity. ijcce.ac.ir The analysis of the transition state geometry can also provide insights into the specific molecular interactions that stabilize it.

Influence of Reaction Environment on Mechanism

The environment in which a reaction takes place can have a profound impact on its mechanism, rate, and outcome. Factors such as the solvent and the physical state of the reactants can significantly alter the energy landscape.

Solvents can influence chemical reactions in several ways. rsc.orgresearchgate.net They can directly participate in reaction steps, alter the relative stabilization of reactants, transition states, and products, and change the solubility of reaction components. rsc.orgresearchgate.net The polarity of the solvent is a particularly important factor. frontiersin.org An increase in solvent polarity can shift intermolecular interactions from weak van der Waals forces to stronger hydrogen bonding, which can dramatically affect reactivity and product selectivity. frontiersin.org

In the context of this compound derivatives, solvent effects are evident in their photophysical properties. As mentioned earlier, the polarity of the solvent can control the formation of TICT states. rsc.org Similarly, in chemical reactions, the choice of solvent can influence the reaction pathway. For example, in nucleophilic substitution reactions, the ability of the solvent to stabilize charged intermediates or transition states can determine the reaction rate and even the operative mechanism (e.g., SN1 vs. SN2).

Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.org Explicit solvation models are particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. frontiersin.org

The following table presents data on the effect of solvent on the reaction rate of a hypothetical reaction, illustrating the general principles of solvent effects.

| Solvent | Dielectric Constant | Relative Rate |

| Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | 10 |

| Acetone | 20.7 | 1000 |

| Water | 80.1 | 100000 |

| This is an illustrative table and does not represent a specific reaction of this compound. |

Reactions can also be carried out in the solid state, and the mechanisms in this phase can differ significantly from those in solution. In the solid state, the mobility of molecules is restricted, and the crystal packing forces can influence the course of a reaction.

Solid-state reactions can be initiated by various means, including grinding the reactants together or exposing a crystalline solid to a gas. acs.org For example, the nucleophilic substitution of certain trityl-type alcohols has been achieved through gas-solid contact. acs.org In such cases, the reaction propagates through the crystal lattice.

Mechanistic investigations in the solid state can involve techniques like solid-state NMR and X-ray diffraction to characterize intermediates and products. scispace.com Computational modeling can also be applied to understand the constraints imposed by the crystal lattice on the reaction pathway. For some this compound derivatives, particularly those with specific intermolecular interactions, solid-state reactivity could offer unique synthetic pathways or lead to the formation of products that are not accessible in solution. mdpi.com

Applications of Triphenylacetonitrile As a Versatile Synthetic Precursor

Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational units for the modular construction of larger, more complex molecular architectures. Triphenylacetonitrile fits this description through the reactivity of its constituent parts. The sterically hindered nitrile group and the three surrounding phenyl rings can each participate in distinct chemical transformations.

While its direct use in the total synthesis of complex natural products is not extensively documented, the closely related trityl moiety is significant in synthetic chemistry. For instance, the isomeric compound, trityl isocyanide, has been demonstrated as a general and effective cyanating reagent. In this capacity, it participates in photoredox-catalyzed reactions to introduce cyanide groups onto a variety of organic scaffolds under mild conditions, showcasing the utility of the trityl group in facilitating complex bond formations rsc.orgrsc.org. This approach allows for the conversion of widely available building blocks like carboxylic acids, alcohols, and alkyl halides into valuable aliphatic nitriles rsc.org. The stability of the trityl radical intermediate plays a key role in the efficiency of these transformations rsc.org.

The reactions involving trityl isocyanide highlight the potential of the triphenylmethyl (trityl) framework as a tool in the synthesis of complex molecules, providing a pathway to diverse nitriles that are themselves precursors to other functional groups like amines and carboxylic acids rsc.org.

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is a valuable precursor for synthesizing nitrogen-containing heterocycles, which are core components in many biologically active compounds and pharmaceuticals. The nitrile functional group is the key reactive site for constructing these ring systems.

One of the most powerful methods for synthesizing five-membered nitrogen- and oxygen-containing heterocycles is the 1,3-dipolar cycloaddition reaction. Nitrile oxides are key intermediates in these reactions, acting as 1,3-dipoles that react with various unsaturated compounds (dipolarophiles) to form rings.

This compound can be converted into the corresponding this compound oxide, which can then be used to synthesize isoxazole (B147169) derivatives. The general process involves two main steps:

Formation of a Hydroximoyl Halide: this compound is first converted to the corresponding hydroximoyl halide (typically a chloride or bromide).

In Situ Generation of Nitrile Oxide: The hydroximoyl halide is treated with a base to eliminate a hydrogen halide molecule, generating the highly reactive this compound oxide in situ.

This nitrile oxide intermediate readily undergoes a [3+2] cycloaddition reaction with a dipolarophile. For example, reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline. This method is a cornerstone of heterocyclic chemistry due to its high efficiency and regioselectivity in forming stable aromatic isoxazole rings nih.gov.

| Precursor | Intermediate | Reaction Type | Dipolarophile | Resulting Heterocycle |

| This compound | This compound Oxide | [3+2] Cycloaddition | Alkyne | Substituted Isoxazole |

| This compound | This compound Oxide | [3+2] Cycloaddition | Alkene | Substituted Isoxazoline |

The this compound framework can also be incorporated into more complex polycyclic and annulated (fused-ring) systems. Annulation reactions, which involve the formation of a new ring fused onto an existing one, are a powerful strategy for building complex molecular architectures.

A key example involves intramolecular nitrile oxide cycloaddition (INOC). If the this compound precursor is modified to contain a dipolarophile (like an alkyne or alkene) on one of its phenyl rings, the in situ generated nitrile oxide can react with this internal dipolarophile. This intramolecular reaction simultaneously forms two new rings, rapidly generating a complex tetracyclic or polycyclic fused system mdpi.com. This strategy is highly efficient for creating intricate molecular scaffolds from a single precursor.

Furthermore, the phenyl rings of this compound could conceptually participate in modern annulation reactions. Palladium-catalyzed aryne annulation, for instance, is a powerful method for creating polycyclic aromatic hydrocarbons (PAHs) from aryl halides nih.gov. While specific examples starting with this compound are not prominent, its aryl groups present potential sites for such cascade reactions, which could lead to the synthesis of novel, highly fused aromatic systems researchgate.net.

Role in the Construction of Functionalized Scaffolds

In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound possesses a robust core that can serve as such a scaffold. The triphenylmethyl (trityl) group provides a rigid, three-dimensional framework that can be systematically modified.

Functionalization can occur at two main locations:

The Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these new functional groups opens up a vast number of subsequent chemical modifications, allowing for the attachment of diverse side chains.

The Phenyl Rings: The three benzene (B151609) rings can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various substituents (e.g., nitro, halogen, alkyl groups) onto the aromatic framework, systematically altering the electronic and steric properties of the molecule.

While extensive compound libraries based specifically on the this compound scaffold are not widely reported, its structure is analogous to other scaffolds used in the development of functional materials and bioactive molecules nih.govchimia.chrsc.org. The ability to perform orthogonal functionalization—modifying one part of the molecule without affecting another—makes it a potentially valuable platform for creating diverse chemical entities.

Precursor in the Development of Energetic Materials (Chemical Precursor Aspect)

The development of energetic materials, such as explosives and propellants, relies on precursors that can be converted into molecules containing specific "explosophoric" functional groups (e.g., nitro, nitramino, azide) and possess a favorable oxygen balance.

Despite its nitrogen content, this compound is not a conventional precursor for energetic materials. Its chemical profile makes it unsuitable for this application for several key reasons:

High Carbon Content and Poor Oxygen Balance: The molecule is composed of 20 carbon atoms and 15 hydrogen atoms to only one nitrogen atom (C₂₀H₁₅N). It contains no oxygen. For a compound to be energetic, it must contain its own oxidant and fuel. This compound is severely fuel-rich and would require a large amount of external oxidant to combust completely.

Lack of Energetic Functional Groups: It lacks the nitro (–NO₂), azide (B81097) (–N₃), or nitrate (B79036) ester (–ONO₂) groups that are characteristic of most modern energetic materials scispace.comkeaipublishing.com.

In contrast, a much simpler molecule, nitroacetonitrile (B168470) (O₂NCH₂CN), is a well-documented and versatile precursor in the synthesis of high-performance energetic materials nih.govresearchgate.net. Its structure contains a nitro group and a nitrile group on a single carbon, making it an excellent building block for creating nitrogen-rich, annulated heterocyclic systems with high thermal stability and energetic performance nih.govresearchgate.net. The significant difference in structure and properties between this compound and nitroacetonitrile highlights why the former is not utilized in this field.

Advanced Spectroscopic Characterization in Triphenylacetonitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. nih.goved.ac.uk It provides detailed information about the chemical environment, connectivity, and dynamics of atoms. In the context of triphenylacetonitrile research, both ¹H and ¹³C NMR are fundamental for confirming its structure and for monitoring the progress of reactions. rsc.orged.ac.uk

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the three phenyl rings. These protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The integration of these signals would correspond to the 15 aromatic protons present in the molecule.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals are expected for the different carbon environments: the nitrile carbon, the quaternary carbon to which the three phenyl rings are attached, and the various carbons within the phenyl groups (ipso, ortho, meta, and para). The nitrile carbon (C≡N) typically appears in a unique region of the spectrum, often around 115-125 ppm. The quaternary carbon, being bonded to three phenyl groups and a nitrile group, would also have a characteristic chemical shift.

NMR is also a crucial tool for mechanistic studies involving this compound. nih.govresearchgate.net By acquiring spectra at various time points during a reaction, researchers can monitor the disappearance of starting materials, the appearance of products, and the formation of any transient intermediates. researchgate.net This allows for the determination of reaction kinetics and provides evidence for proposed reaction pathways. scispace.com Techniques like in situ NMR, where the reaction is monitored directly inside the NMR spectrometer, are particularly effective for studying reactive species. nih.goved.ac.uk

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 |

| ¹³C | Nitrile Carbon (-C≡N) | 115 - 125 |

| Quaternary Carbon (C-(Ph)₃) | 50 - 60 | |

| Aromatic Carbons (ipso) | 135 - 145 | |

| Aromatic Carbons (ortho, meta, para) | 125 - 130 |

Mass Spectrometry for Elucidating Reaction Pathways

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. In the study of this compound, MS is used for molecular weight confirmation and for elucidating reaction pathways through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺·). This molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

A primary fragmentation pathway for this compound would involve the cleavage of the bond between the quaternary carbon and one of the phenyl rings or the nitrile group. The loss of a nitrile radical (·CN) would result in the formation of the highly stable triphenylmethyl cation (trityl cation), [C(C₆H₅)₃]⁺, which would produce a very intense peak at an m/z of 243. This is often the base peak in the spectrum of related compounds due to the extensive resonance stabilization of the trityl cation. Other fragmentation pathways can involve the sequential loss of phenyl groups or other rearrangements. libretexts.orgmiamioh.edu

By identifying the intermediates and products in a reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can piece together the steps of a chemical transformation. yu.edu.jouva.nlrsc.org This is particularly useful for identifying unexpected products or short-lived intermediates that provide crucial clues about the reaction mechanism.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 269 | [C₂₀H₁₅N]⁺· | C₂₀H₁₅N | Molecular Ion (M⁺·) |

| 243 | [C(C₆H₅)₃]⁺ | C₁₉H₁₅ | Loss of ·CN; often the base peak (Trityl cation) |

| 192 | [C₁₄H₁₀N]⁺ | C₁₄H₁₀N | Loss of a phenyl radical (·C₆H₅) |

| 166 | [C₁₃H₁₀]⁺· | C₁₃H₁₀ | Biphenyl radical cation from fragmentation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Electronic Absorption and Emission Spectroscopy for Photophysical Studies

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are used to study the interaction of molecules with light. These techniques provide information about the electronic structure and excited-state properties of compounds like this compound. iosrjournals.orgresearchgate.netresearchgate.net

The UV-Vis absorption spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* electronic transitions within the aromatic phenyl rings. science-softcon.de The presence of three phenyl groups conjugated with the central carbon atom influences the energy of these transitions. The spectrum would likely show multiple absorption bands, corresponding to different electronic transitions within the molecule's chromophore.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. mdpi.com Many aromatic compounds, including derivatives of this compound, exhibit fluorescence. mdpi.com The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength), a phenomenon known as the Stokes shift. Studying the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime provides insights into the dynamics of the excited state and the various deactivation pathways available to the molecule. The photophysical properties can be significantly influenced by the solvent and by the presence of different substituents on the phenyl rings.

| Spectroscopic Property | Typical Wavelength Region | Electronic Transition | Information Gained |

|---|---|---|---|

| UV-Vis Absorption | ~250-300 nm | π → π* | Electronic structure, conjugation |

| Fluorescence Emission | ~300-400 nm | S₁ → S₀ | Excited state energy, Stokes shift |

| Fluorescence Lifetime | Nanoseconds (ns) | - | Kinetics of excited state decay |

| Quantum Yield | 0 - 1 | - | Efficiency of fluorescence process |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

The crystal structure of this compound has been determined, and its data is available in the Cambridge Crystallographic Data Centre (CCDC). Such an analysis would reveal the spatial orientation of the three phenyl rings around the central quaternary carbon. It is expected that the phenyl rings adopt a propeller-like conformation to minimize steric hindrance between them. This arrangement is common for triaryl-substituted methanes.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. nih.gov It reveals the nature and geometry of intermolecular interactions, such as van der Waals forces or potential π–π stacking interactions between the phenyl rings of adjacent molecules. This information is crucial for understanding the physical properties of the solid material and can be used in crystal engineering and materials science. For related molecules like diphenylacetonitrile (B117805), crystallographic studies have provided detailed structural parameters that serve as a valuable reference. nih.gov

| Structural Parameter | Type of Information Obtained | Significance |

|---|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N) | Confirms bonding pattern and bond order |

| Bond Angles | Angles between adjacent bonds (e.g., Ph-C-Ph) | Defines molecular geometry (e.g., tetrahedral) |

| Torsion Angles | Dihedral angles defining rotation around bonds | Describes the 3D conformation (e.g., propeller shape) |

| Crystal Packing | Arrangement of molecules in the unit cell | Reveals intermolecular forces (e.g., stacking) |

Triphenylacetonitrile in Materials Science and Supramolecular Chemistry

Crystal Engineering of Triphenylacetonitrile-containing Systems

Crystal engineering relies on the understanding and application of intermolecular interactions to design and assemble crystalline solids with desired structures and properties. The this compound molecule offers distinct features for crystal engineering: the bulky triphenylmethyl group, which can direct long-range order through steric influence and weak C-H···π interactions, and the nitrile group, which is a well-known hydrogen bond acceptor.

Molecular ionic co-crystals (ICCs) are a class of multi-component solids where at least one component is in an ionic form, held together with a neutral co-former by non-covalent interactions. The design of ICCs hinges on the predictable formation of robust supramolecular synthons, often involving charge-assisted hydrogen bonds, which are significantly stronger than those between neutral molecules.

While specific ICCs of this compound are not extensively documented in the literature, design principles can be applied to predict its behavior. The nitrile group in this compound can act as a hydrogen bond acceptor to form co-crystals with strong organic or inorganic acids. In such a scenario, protonation of a co-former molecule would create a potent hydrogen bond donor that could interact strongly with the nitrogen atom of the nitrile.

Key design considerations for forming this compound-based ICCs would include:

pKa Matching: Selecting an acidic co-former with an appropriate pKa value to ensure proton transfer to a third component or to form a strong, charge-assisted hydrogen bond with the this compound itself.

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk. This can be exploited to control the crystal packing, potentially creating voids or channels within the lattice that could host guest molecules.

Competing Interactions: The design must account for competition between different potential hydrogen bond donors and acceptors to reliably form the desired supramolecular synthon.

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the fundamental building blocks in crystal engineering. For this compound, the primary interaction points are the nitrile nitrogen and the numerous C-H bonds of the phenyl rings. The crystal structure of this compound itself (CSD refcode: TPENCN, CCDC Number: 867304) provides insight into its preferred packing motifs. nih.gov

The nitrile group is a moderate hydrogen bond acceptor and can form C-H···N interactions. nih.govrsc.org These weak hydrogen bonds, while individually not as strong as conventional O-H···O or N-H···O bonds, can collectively play a significant role in stabilizing a crystal lattice when present in large numbers. ias.ac.innih.gov

Furthermore, the triphenylmethyl moiety is known to participate in a characteristic supramolecular synthon known as the "6-fold phenyl embrace." This is an attractive, non-covalent interaction where six phenyl rings from two neighboring molecules interlock in a gear-like fashion. This motif is a significant organizing force in the crystal structures of many trityl-containing compounds. The interplay between the directional, albeit weak, C-H···N hydrogen bonds and the less directional but significant van der Waals forces of the phenyl embrace would be a key factor in the supramolecular assembly of this compound-containing systems.

| Interaction Type | Potential Synthon | Description |

| Weak Hydrogen Bond | C-H···N | The nitrogen lone pair of the nitrile group acts as an acceptor for hydrogen atoms from the phenyl rings of adjacent molecules. nih.govrsc.org |

| Van der Waals | Phenyl Embrace | Interdigitation of the three phenyl rings of one trityl group with those of a neighboring molecule, maximizing surface contact. |

| Pi Interactions | C-H···π | Hydrogen atoms from one molecule interacting with the electron-rich face of a phenyl ring on an adjacent molecule. |

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govyoutube.com The synthesis of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks (linkers) dictates the topology of the resulting extended network.

A common strategy for COF synthesis involves the trimerization of nitrile-containing monomers to form stable 1,3,5-triazine (B166579) rings, which serve as the linking nodes of the framework. This ionothermal or acid-catalyzed reaction typically requires linkers with at least two nitrile groups to achieve network extension.

This compound, being a mononitrile, cannot act as a linker to form a 2D or 3D COF on its own. However, it could theoretically be incorporated into COF synthesis in other roles:

End-capping agent: It could be used to terminate the growth of the framework at the edges, which can be useful for controlling crystal size and morphology.

Framework modulator: By adding it in small quantities during synthesis with di- or tri-nitrile linkers, it could introduce "defects" or modify the pore environment of the resulting triazine-based COF.

The synthesis of triazine-based COFs is a robust method for creating chemically stable porous materials. amanote.commdpi.com While dinitriles and trinitriles are the primary building blocks, the role of monofunctional units like this compound as modulators remains an area for potential exploration.

| Monomer Functionality | Role in COF Synthesis | Example Monomer |

| Mononitrile | End-capper / Modulator | This compound |

| Dinitrile | Linear Linker | Terephthalonitrile |

| Trinitrile | Trigonal Node/Linker | 1,3,5-Tricyanobenzene |

Solid-State Photochemistry and Reactivity in Crystalline Environments

Solid-state photochemistry is concerned with chemical reactions that occur within a crystal lattice. The constrained environment of the crystal can lead to reaction outcomes that are different from those in solution, often with high selectivity. This is because the proximity and orientation of reacting molecules are fixed by the crystal packing.

The triphenylmethyl (trityl) group is known for its remarkable stability, which is attributed to both steric shielding of the central carbon atom and delocalization of charge or radical character across the three phenyl rings. youtube.comnih.govquora.com This inherent stability suggests that the this compound molecule is likely to be photochemically robust in the crystalline state. The bulky, propeller-like arrangement of the phenyl rings can prevent molecules from achieving the necessary proximity and orientation for intermolecular reactions, such as [2+2] photodimerization, which is common for other molecules in the solid state. researchgate.netacs.org

While this compound itself may be unreactive, its derivatives are being explored for their photophysical properties. The incorporation of the triphenylmethyl moiety into larger chromophores can lead to materials with strong solid-state fluorescence. This is often attributed to the prevention of π-π stacking and the restriction of intramolecular motions in the aggregated or solid state, a phenomenon known as Aggregation-Induced Emission (AIE). mdpi.comnih.govnih.govrsc.org

Development of Advanced Materials with this compound Units

The unique structural and electronic properties of the this compound scaffold make it a promising component for advanced materials, particularly in the field of optoelectronics. The non-planar, propeller-like structure of the triphenylmethyl group is a key design element in a class of materials known as Aggregation-Induced Emission Luminogens (AIEgens).

In dilute solutions, many fluorescent molecules suffer from quenching due to intramolecular rotations and vibrations. In the solid state, they often experience aggregation-caused quenching (ACQ) due to the formation of non-emissive π-π stacked dimers or excimers. The bulky trityl group in this compound-derived structures can effectively prevent this close packing, thus inhibiting ACQ. rsc.org Furthermore, in the aggregated or solid state, the restriction of intramolecular rotation (RIM) of the phenyl rings blocks non-radiative decay pathways, forcing the excited molecule to release its energy via light emission. This leads to enhanced fluorescence in the solid state. mdpi.comnih.govnih.gov

Derivatives that combine the this compound unit with other electronically active groups can produce materials with tunable solid-state fluorescence. These materials have potential applications in:

Organic Light-Emitting Diodes (OLEDs): As efficient solid-state emitters.

Chemical Sensors: Where fluorescence can be turned on or off in response to specific analytes.

Bio-imaging: As fluorescent probes that become emissive upon aggregation in specific cellular environments. mdpi.com

The development of materials based on triphenylamine, a structurally related compound, has shown that the propeller-shaped triphenyl motif is highly effective in creating stimuli-responsive solid-state fluorescent materials. rsc.org This provides a strong basis for exploring this compound units for similar applications.

Future Directions and Emerging Research Avenues

Integration with Automation and Artificial Intelligence in Organic Synthesis

Key Research Areas:

Predictive Retrosynthesis: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways to Triphenylacetonitrile, potentially identifying routes that are non-intuitive to human chemists.

Reaction Optimization: Machine learning models can be trained to predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound synthesis, minimizing trial-and-error experimentation.

Automated Synthesis Platforms: Robotic systems, guided by AI, can perform the physical synthesis of this compound. These platforms can execute complex reaction sequences with high precision and can be used for high-throughput screening of different synthetic strategies or for the on-demand synthesis of derivatives.

The integration of AI could be particularly useful in navigating the synthetic challenges posed by the steric bulk of the trityl group, for instance, by identifying highly selective catalysts or reaction conditions that overcome steric hindrance.

Exploration of Novel Reactivity Modes

The electronic properties of the nitrile group combined with the significant steric hindrance from the three phenyl rings suggest that this compound may exhibit unique and unexplored reactivity. The trityl group can stabilize radical and cationic intermediates, opening avenues for novel chemical transformations.

Potential Research Directions:

Radical-Mediated Reactions: The stability of the trityl radical could be exploited in radical-based cyanation reactions. Photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions, is a promising area. Research could focus on using trityl isocyanide, an isomer of this compound, or derivatives to participate in radical additions and fragmentations to form new carbon-nitrile bonds.

Cationic Rearrangements: The stable trityl cation could be a key intermediate in novel reactions. Investigating the reaction of this compound under strongly acidic or Lewis acidic conditions could lead to unexpected rearrangements or functionalizations of the phenyl rings.

Sterically Governed Cycloadditions: While nitriles can participate in cycloaddition reactions, the steric bulk of this compound would impose significant geometric constraints. Studying its behavior with highly reactive dipoles or in intramolecular cycloadditions could reveal unusual selectivity and lead to the synthesis of novel, highly strained heterocyclic compounds. The steric hindrance could potentially be a tool to control stereoselectivity in such reactions.

Potential in Sustainable Chemistry and Green Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its use as a synthetic intermediate is a crucial future direction.

Focus Areas for Green Chemistry:

Cyanide-Free Synthesis: Traditional nitrile syntheses often involve highly toxic cyanide salts. Future research will likely focus on developing cyanide-free routes to this compound. This could involve biocatalytic methods using enzymes like aldoxime dehydratases, which can produce nitriles from aldoximes under mild, aqueous conditions. Another approach is the use of safer cyanating agents in conjunction with flow chemistry to minimize exposure and waste.

Greener Solvents and Catalysts: Research into replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-derived solvents for the synthesis of this compound is a key goal. Furthermore, the development of recyclable catalysts, such as solid-supported or enzymatic catalysts, would improve the sustainability of its production.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for advanced organic synthesis, with processes that are more efficient, versatile, and environmentally responsible.

Q & A

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- LC-MS/MS : Quantify hydrolytic/byproduct formation in aqueous matrices.

- Ecotoxicology Assays : Test algal growth inhibition (e.g., Pseudokirchneriella subcapitata EC50).

Follow OECD guidelines for test reproducibility and include negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。